molecular formula C9H9NO2 B13015538 (Z)-Methyl 3-(pyridin-4-yl)acrylate

(Z)-Methyl 3-(pyridin-4-yl)acrylate

Cat. No.: B13015538
M. Wt: 163.17 g/mol
InChI Key: LDVKAIRVYWBGHI-IHWYPQMZSA-N
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Description

(Z)-Methyl 3-(pyridin-4-yl)acrylate is an organic compound that belongs to the class of acrylates It features a pyridine ring attached to an acrylate moiety, with the methyl ester group in the Z-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Methyl 3-(pyridin-4-yl)acrylate typically involves the reaction of 4-pyridinecarboxaldehyde with methyl acrylate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography. The reaction can be represented as follows:

4-Pyridinecarboxaldehyde+Methyl acrylateBase, Reflux(Z)-Methyl 3-(pyridin-4-yl)acrylate\text{4-Pyridinecarboxaldehyde} + \text{Methyl acrylate} \xrightarrow{\text{Base, Reflux}} \text{this compound} 4-Pyridinecarboxaldehyde+Methyl acrylateBase, Reflux​(Z)-Methyl 3-(pyridin-4-yl)acrylate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Z)-Methyl 3-(pyridin-4-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.

Major Products Formed

    Oxidation: Formation of 3-(pyridin-4-yl)acrylic acid.

    Reduction: Formation of 3-(pyridin-4-yl)propanol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

(Z)-Methyl 3-(pyridin-4-yl)acrylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are of interest for their catalytic and biological properties.

Medicine

The compound is investigated for its potential therapeutic applications. Derivatives of this compound have shown promise as antimicrobial and anticancer agents.

Industry

In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its ability to undergo polymerization makes it valuable in the development of advanced materials.

Mechanism of Action

The mechanism of action of (Z)-Methyl 3-(pyridin-4-yl)acrylate involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(pyridin-2-yl)acrylate
  • Methyl 3-(pyridin-3-yl)acrylate
  • Ethyl 3-(pyridin-4-yl)acrylate

Uniqueness

(Z)-Methyl 3-(pyridin-4-yl)acrylate is unique due to its Z-configuration, which can influence its reactivity and interaction with biological targets

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

methyl (Z)-3-pyridin-4-ylprop-2-enoate

InChI

InChI=1S/C9H9NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h2-7H,1H3/b3-2-

InChI Key

LDVKAIRVYWBGHI-IHWYPQMZSA-N

Isomeric SMILES

COC(=O)/C=C\C1=CC=NC=C1

Canonical SMILES

COC(=O)C=CC1=CC=NC=C1

Origin of Product

United States

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